molecular formula C12H11Cl2N3 B1467323 6-chloro-N-(4-chlorobenzyl)-2-methylpyrimidin-4-amine CAS No. 1111849-95-6

6-chloro-N-(4-chlorobenzyl)-2-methylpyrimidin-4-amine

Cat. No. B1467323
CAS RN: 1111849-95-6
M. Wt: 268.14 g/mol
InChI Key: VBEUZANZIGDKGH-UHFFFAOYSA-N
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Description

The compound “6-chloro-N-(4-chlorobenzyl)-2-methylpyrimidin-4-amine” is a chemical compound with the molecular formula C12H9Cl2N3O . It is offered by some chemical suppliers.

Scientific Research Applications

Antimycobacterial Activity

This compound has been studied for its potential in treating tuberculosis (TB). The structural similarity to pyrazinamide, a first-line anti-TB drug, suggests that it could be effective against Mycobacterium tuberculosis. Research indicates that analogs of pyrazinecarboxamide derivatives show promise in exhibiting higher anti-TB activity .

Antifungal Applications

The chloro and methyl substitutions on the pyrimidine ring may contribute to antifungal properties. While specific studies on this compound are limited, related structures have demonstrated efficacy against fungal strains such as Trichophyton mentagrophytes .

Antibacterial Properties

Though the referenced studies did not show significant activity against tested bacterial strains for similar compounds, the structural framework of 6-chloro-N-(4-chlorobenzyl)-2-methylpyrimidin-4-amine could be modified to enhance its antibacterial properties. Further research could explore this potential application .

Photosynthesis-Inhibiting Activity

Compounds with similar structures have been evaluated for their ability to inhibit photosynthesis in plants. This application could be relevant in the development of herbicides or studying the impact of chemicals on plant growth .

Synthesis of Derivatives for Medicinal Chemistry

The core structure of this compound provides a versatile scaffold for the synthesis of a wide range of derivatives. These derivatives can be screened for various biological activities, contributing to the discovery of new therapeutic agents .

Non-Toxicity to Human Cells

Preliminary studies on related compounds have shown non-toxicity to human cells, such as HEK-293 (human embryonic kidney) cells. This suggests that derivatives of 6-chloro-N-(4-chlorobenzyl)-2-methylpyrimidin-4-amine could be safe for further medicinal exploration .

properties

IUPAC Name

6-chloro-N-[(4-chlorophenyl)methyl]-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3/c1-8-16-11(14)6-12(17-8)15-7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEUZANZIGDKGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(4-chlorobenzyl)-2-methylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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